4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and medicinal chemistry . The unique structure of this compound, which includes a triazole ring, a sulfanyl group, and a benzoic acid moiety, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming increasingly important in the industrial production of such complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological receptors.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Flupoxam: A triazole herbicide.
Uniqueness
What sets 4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[[2-[[5-(1-benzamidoethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H21N5O4S/c1-13(22-19(28)14-6-4-3-5-7-14)18-24-25-21(26(18)2)31-12-17(27)23-16-10-8-15(9-11-16)20(29)30/h3-11,13H,12H2,1-2H3,(H,22,28)(H,23,27)(H,29,30) |
InChI Key |
YIEBUGNMTXCWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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